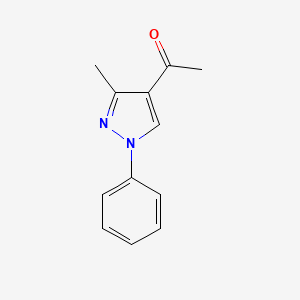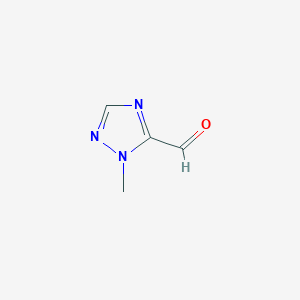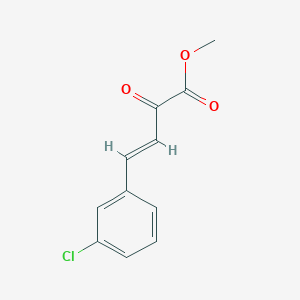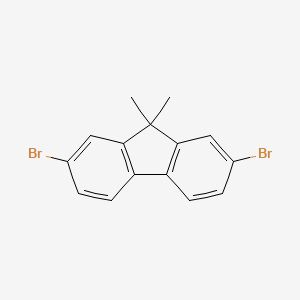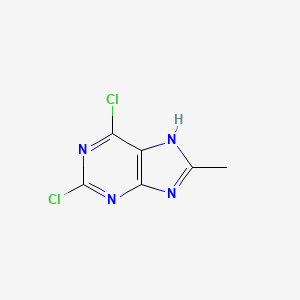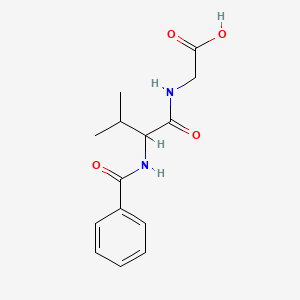
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is a synthetic compound used in various scientific experiments. It is also referred to as 1-(4-chlorophenyl)-1-cyanocyclobutane . This compound can be used in the synthesis of pharmacologically active metabolites of the anti-obesity drug-sibutramine .
Molecular Structure Analysis
The molecular formula of Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is C11H10Cl2O. The average mass is 229.102 Da and the monoisotopic mass is 228.010864 Da .Physical And Chemical Properties Analysis
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- has a molecular weight of 229.1 g/mol. More specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Spectroscopy
- The crystal structure of a photodimer, which includes the cyclobutane ring and 4-chlorophenyl groups, showcases a head-to-tail reaction indicating the reactive adaptability of cyclobutane derivatives in forming complex molecular structures (Busetti et al., 1980).
- Investigation into the vibrational spectra of cyclobutanecarbonyl chloride and its α-deuterated compounds across various states (vapor, liquid, and crystal) reveals the existence of conformational equilibrium in the liquid state, highlighting the dynamic nature of these molecules (Hanai & Katon, 1981).
Photochemistry and Sensing Applications
- A photoelectrochemical sensor based on a heterojunction involving 4-chlorophenol demonstrates the potential of cyclobutane derivatives in environmental monitoring and the detection of toxic pollutants (Yan et al., 2019).
- The study of strained cyclobutaarenes with long peripheral C-C bonds explores the geometric and electronic peculiarities of cyclobutane rings, offering insights into the design of molecules with unusual properties (Toda et al., 1996).
Cycloaddition Reactions and Synthetic Applications
- Cycloaddition reactions involving cyclobutanecarbonyl derivatives have been studied, providing valuable information for the synthesis of complex organic compounds, demonstrating the versatility of cyclobutane structures in synthetic chemistry (Billingham et al., 1969).
- Research into the synthesis and structure of cyclobutanes containing different aryl groups elucidates the reaction mechanisms and photochemical properties of these compounds, enabling targeted synthesis strategies for materials science and pharmaceutical applications (Jun, 2004).
Safety and Hazards
Cyclobutanecarbonyl chloride is considered hazardous. It is a flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGBZNKQQMGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517663 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
CAS RN |
89421-95-4 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

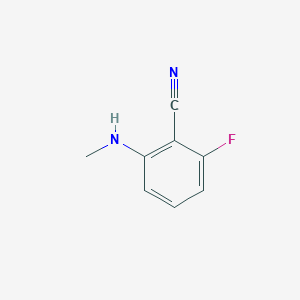
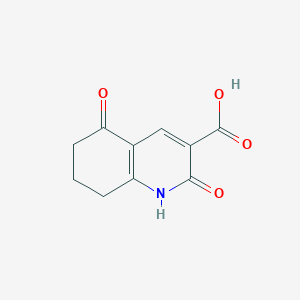
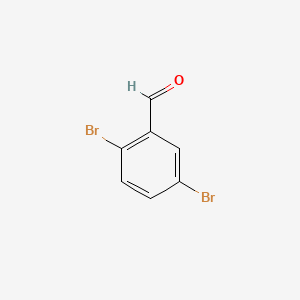
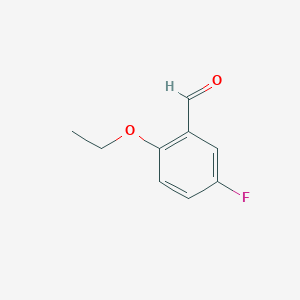
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

